3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one
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Overview
Description
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one, also known as Q-VD-OPh, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of caspase-3, an enzyme involved in programmed cell death or apoptosis. Q-VD-OPh has been found to have many potential applications in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one works by inhibiting the activity of caspase-3, an enzyme that plays a critical role in the process of programmed cell death or apoptosis. Caspase-3 is activated by a variety of stimuli, including DNA damage, oxidative stress, and inflammation, and is involved in the destruction of cells that are no longer needed or that pose a threat to the body. 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one binds to the active site of caspase-3 and prevents its activation, thereby blocking the process of apoptosis.
Biochemical and Physiological Effects:
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to have many biochemical and physiological effects in various cell types and tissues. In cancer cells, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been shown to enhance the effectiveness of chemotherapy by blocking caspase-3-mediated apoptosis. In neurons, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to protect against cell death caused by oxidative stress and inflammation. In macrophages, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of caspase-3, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has some limitations for use in laboratory experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one may have off-target effects on other caspases or enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one. One direction is to investigate the potential use of 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is to study the effects of 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one on other caspases or enzymes, which may provide insights into its mechanism of action and potential off-target effects. Additionally, further research is needed to determine the optimal concentration and dosing of 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one for use in various experimental systems.
Synthesis Methods
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one can be synthesized using a multi-step synthetic route that involves the reaction of several chemical precursors. The most common method of synthesis involves the reaction of 6-quinolin-8-ylpyridin-3-ylamine with 3-piperidin-3-ylpropanal in the presence of a reducing agent, followed by the reaction of the resulting intermediate with 4-methyl-2-oxo-2H-chromene-8-carboxylic acid chloride. The final product is then purified using column chromatography.
Scientific Research Applications
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been extensively studied for its potential applications in various fields of research. In cancer research, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to enhance the effectiveness of chemotherapy by inhibiting caspase-3-mediated apoptosis of cancer cells. In neurodegenerative disease research, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been shown to protect neurons from cell death caused by oxidative stress and inflammation. In inflammation research, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
properties
IUPAC Name |
3-methyl-1-[1-(6-quinolin-8-ylpyridine-3-carbonyl)piperidin-3-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-17(2)14-23(29)20-8-5-13-28(16-20)25(30)19-10-11-22(27-15-19)21-9-3-6-18-7-4-12-26-24(18)21/h3-4,6-7,9-12,15,17,20H,5,8,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNDJHRLKFYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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